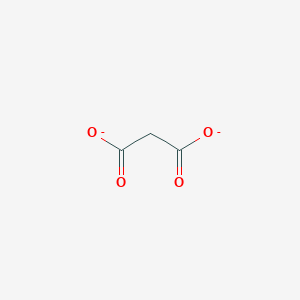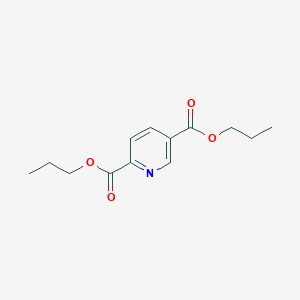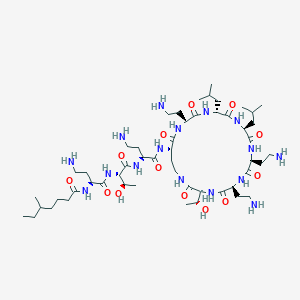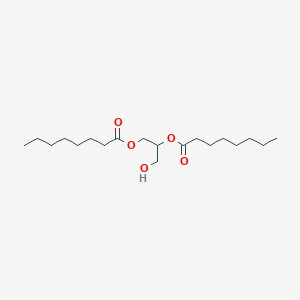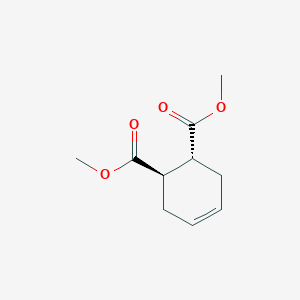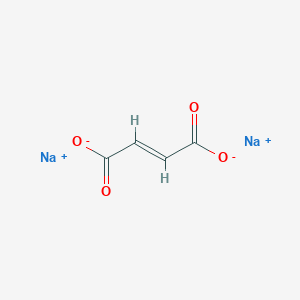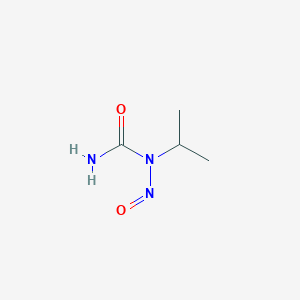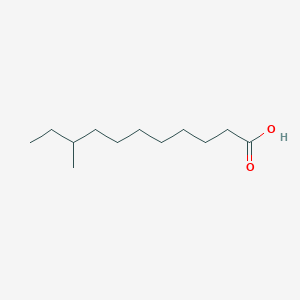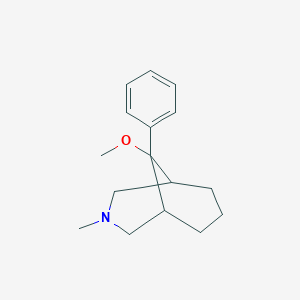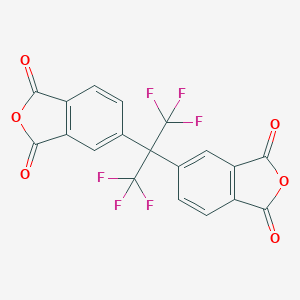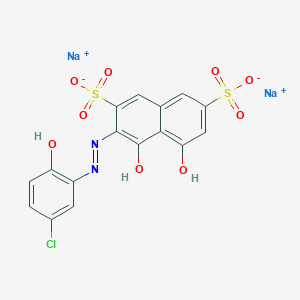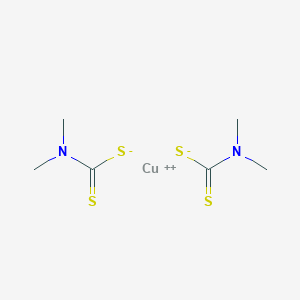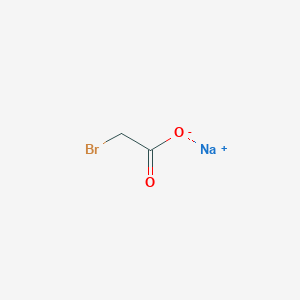
溴乙酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium bromoacetate is an organic compound with the chemical formula CH₂BrCOONa. It is a white crystalline solid that is highly soluble in water and has a pungent odor. This compound is an organometallic salt and is often used as a bromination reagent in organic synthesis to introduce halogen atoms into molecular structures .
科学研究应用
Sodium bromoacetate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a bromination reagent to introduce bromine atoms into organic molecules.
Agrochemical Industry: Utilized in the synthesis of various agrochemicals.
Pharmaceutical Industry: Employed in the preparation of pharmaceutical intermediates and active ingredients.
Dyestuff Industry: Used in the synthesis of dyes and pigments
安全和危害
Sodium bromoacetate is toxic if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include not breathing in the dust, wearing suitable protective clothing, gloves, and eye/face protection, and seeking medical advice immediately in case of accident or if you feel unwell .
Relevant Papers One paper discusses a practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature . Another paper discusses the vibrational spectra and structure of sodium bromoacetate . A third paper discusses the effect of the dielectric constant of the medium specific solvent effects on the rate of bromination of acetone by sodium bromoacetate .
准备方法
Synthetic Routes and Reaction Conditions: Sodium bromoacetate is typically prepared by reacting sodium acetate with hydrogen bromide. The reaction proceeds as follows: [ \text{CH₃COONa} + \text{HBr} \rightarrow \text{CH₂BrCOONa} + \text{H₂O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of sodium acetate to sodium bromoacetate .
Industrial Production Methods: In industrial settings, sodium bromoacetate can be produced by the bromination of acetic acid using bromine in the presence of acetic anhydride and pyridine. The reaction mixture is heated to boiling, and bromine is added gradually until the reaction is complete. The resulting bromoacetic acid is then neutralized with sodium hydroxide to form sodium bromoacetate .
化学反应分析
Types of Reactions: Sodium bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in sodium bromoacetate can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted acetic acid derivatives.
Hydrolysis: Sodium bromoacetate can be hydrolyzed to produce bromide and sodium acetate.
Oxidation and Reduction: While sodium bromoacetate itself is not typically involved in oxidation-reduction reactions, it can participate in reactions where it acts as a source of bromine or acetate ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.
Hydrolysis: This reaction occurs readily in the presence of water.
Oxidation and Reduction: Specific conditions depend on the nature of the reaction and the desired products.
Major Products:
Nucleophilic Substitution: Substituted acetic acid derivatives.
Hydrolysis: Bromide and sodium acetate.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
作用机制
The mechanism of action of sodium bromoacetate involves its ability to act as a bromination reagent. The bromine atom in sodium bromoacetate is highly reactive and can readily participate in nucleophilic substitution reactions. This reactivity allows sodium bromoacetate to introduce bromine atoms into organic molecules, thereby modifying their chemical properties .
相似化合物的比较
Sodium chloroacetate (CH₂ClCOONa): Similar to sodium bromoacetate but contains a chlorine atom instead of a bromine atom.
Sodium iodoacetate (CH₂ICOOna): Contains an iodine atom instead of a bromine atom.
Comparison:
Reactivity: Sodium bromoacetate is more reactive than sodium chloroacetate due to the higher reactivity of the bromine atom compared to chlorine. Sodium iodoacetate is even more reactive than sodium bromoacetate due to the larger size and lower bond dissociation energy of the iodine atom.
Applications: While all three compounds are used as halogenation reagents, sodium bromoacetate is preferred in situations where moderate reactivity is desired. .
属性
CAS 编号 |
1068-52-6 |
|---|---|
分子式 |
C2H3BrNaO2 |
分子量 |
161.94 g/mol |
IUPAC 名称 |
sodium;2-bromoacetate |
InChI |
InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
InChI 键 |
QKRAOTCLMXZGQF-UHFFFAOYSA-N |
手性 SMILES |
C(C(=O)[O-])Br.[Na+] |
SMILES |
C(C(=O)[O-])Br.[Na+] |
规范 SMILES |
C(C(=O)O)Br.[Na] |
| 1068-52-6 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
